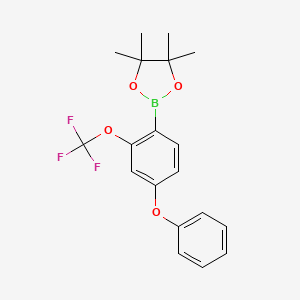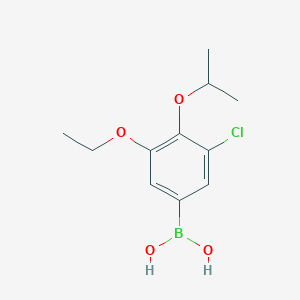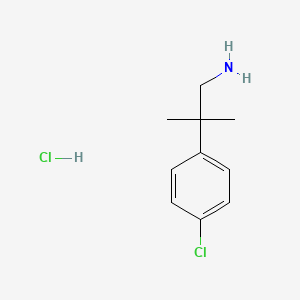
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Vue d'ensemble
Description
“3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound . It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Attached to this pyridine ring is a phenyl group (a functional group with the formula -C6H5) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” can be analyzed using various spectroscopic techniques. For instance, FTIR, 1H and 13C NMR spectroscopy, and MS can be used to corroborate its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” can be determined using various methods. For instance, its refractive index, boiling point, density, and storage temperature can be measured .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Compounds containing the 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure have been synthesized and analyzed. For instance, Huang et al. (2021) explored the synthesis and crystal structure of related boric acid ester intermediates. Their structures were confirmed by FTIR, NMR spectroscopy, and mass spectrometry, with further analysis using X-ray diffraction and Density Functional Theory (DFT) (Huang et al., 2021).
Chemical Reactivity and Stability
- Sopková-de Oliveira Santos et al. (2003) investigated the structure of a pyridin-2-ylboron derivative, comparing it with its regioisomer. The study revealed structural differences impacting chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).
Applications in Energy Storage
- Kucuk and Abe (2020) studied boron-based compounds, including ones structurally similar to 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, as electrolyte additives in fluoride shuttle batteries. The study highlighted the impact of borate's acidity on the electrochemical compatibility and performance of these batteries (Kucuk & Abe, 2020).
Role in Medicinal Chemistry
- Bethel et al. (2012) developed an improved synthesis of medicinally important compounds using a similar boronic ester as an intermediate. This highlights the role of such compounds in the synthesis of pharmaceuticals (Bethel et al., 2012).
Detection and Sensing Applications
- Fu et al. (2016) synthesized a compound with a structure including 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and explored its use in detecting hydrogen peroxide vapor, showing potential applications in explosive detection (Fu et al., 2016).
Material Science and Polymer Chemistry
- Welterlich, Charov, and Tieke (2012) incorporated similar structures into polymers, revealing applications in material science for creating deeply colored polymers with specific properties (Welterlich et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Similar compounds are known to participate in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents such as chloroform, ether, and dichloromethane . They are also known to be stable, but may hydrolyze in humid environments .
Result of Action
Similar compounds are known to be used in various organic reactions, potentially leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it is known to be stable but may hydrolyze in humid environments . Therefore, it should be stored in a dry, cool place .
Propriétés
IUPAC Name |
3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-14(11-19-12-15)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFQXEHKPNULNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726159 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171891-07-8 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



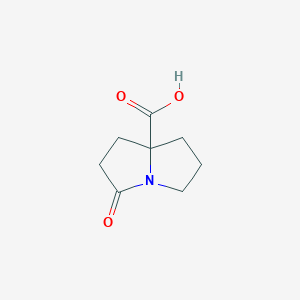

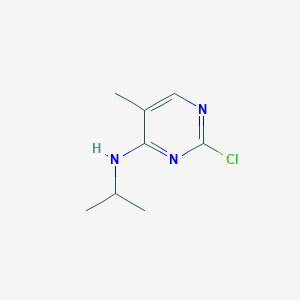
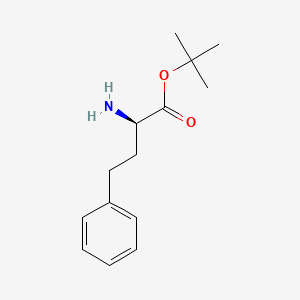
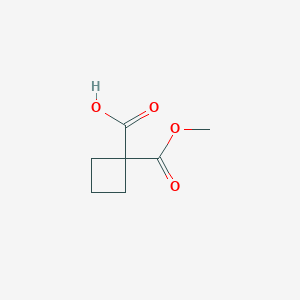
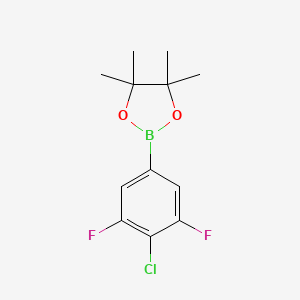
![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)
